molecular formula C14H20O2S B14817857 (2-Tert-butoxy-5-cyclopropoxyphenyl)(methyl)sulfane

(2-Tert-butoxy-5-cyclopropoxyphenyl)(methyl)sulfane

Cat. No.: B14817857
M. Wt: 252.37 g/mol
InChI Key: GFDXZRNNCTZFQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of (2-Tert-butoxy-5-cyclopropoxyphenyl)(methyl)sulfane can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

(2-Tert-butoxy-5-cyclopropoxyphenyl)(methyl)sulfane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where nucleophiles replace substituents on the aromatic ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2-Tert-butoxy-5-cyclopropoxyphenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Tert-butoxy-5-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The specific pathways involved depend on the context of its use, whether in biochemical studies or therapeutic applications.

Comparison with Similar Compounds

(2-Tert-butoxy-5-cyclopropoxyphenyl)(methyl)sulfane can be compared with other similar compounds, such as:

    (2-Tert-butoxyphenyl)(methyl)sulfane: Lacks the cyclopropoxy group, which may affect its reactivity and applications.

    (2-Cyclopropoxyphenyl)(methyl)sulfane: Lacks the tert-butoxy group, which may influence its solubility and stability.

    (2-Tert-butoxy-5-methoxyphenyl)(methyl)sulfane:

Properties

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

4-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-2-methylsulfanylbenzene

InChI

InChI=1S/C14H20O2S/c1-14(2,3)16-12-8-7-11(9-13(12)17-4)15-10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

GFDXZRNNCTZFQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.